Gibberoepoxysterol Gibberoepoxysterol Gibberoepoxysterol is a natural product found in Sinularia gibberosa with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1917811
InChI: InChI=1S/C28H46O3/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25-28(31-25)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h16,18-25,29-30H,3,7-15H2,1-2,4-6H3/t18-,19+,20+,21-,22+,23+,24+,25+,26-,27+,28+/m1/s1
SMILES:
Molecular Formula: C28H46O3
Molecular Weight: 430.7 g/mol

Gibberoepoxysterol

CAS No.:

Cat. No.: VC1917811

Molecular Formula: C28H46O3

Molecular Weight: 430.7 g/mol

* For research use only. Not for human or veterinary use.

Gibberoepoxysterol -

Specification

Molecular Formula C28H46O3
Molecular Weight 430.7 g/mol
IUPAC Name (1S,2S,3S,5S,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane-3,5-diol
Standard InChI InChI=1S/C28H46O3/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25-28(31-25)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h16,18-25,29-30H,3,7-15H2,1-2,4-6H3/t18-,19+,20+,21-,22+,23+,24+,25+,26-,27+,28+/m1/s1
Standard InChI Key GPCQIPUVKXSNKM-JGRLSXHCSA-N
Isomeric SMILES C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3([C@H](C[C@@H](C5)O)O)C)O4)C
Canonical SMILES CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC4C5(C3(C(CC(C5)O)O)C)O4)C

Introduction

Chemical Identity and Structural Characteristics

Gibberoepoxysterol is a polyoxygenated sterol characterized by its cholestane-type structure with a distinctive 5α,6α-epoxide in the B-ring. This configuration was isolated for the first time from marine sources and represents an important addition to the chemical diversity of marine-derived natural products .

Chemical Properties

The chemical identification of gibberoepoxysterol is characterized by the following properties:

PropertyValue
Molecular FormulaC28H46O3
Molecular Weight430.7 g/mol
IUPAC Name(1S,2S,3S,5S,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane-3,5-diol
Standard InChIInChI=1S/C28H46O3/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25-28(31-25)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h16,18-25,29-30H,3,7-15H2,1-2,4-6H3/t18-,19+,20+,21-,22+,23+,24+,25+,26-,27+,28+/m1/s1

These chemical parameters establish gibberoepoxysterol as a complex steroid compound with multiple stereocenters and functional groups that contribute to its biological activity potential.

Structural Features

Gibberoepoxysterol possesses several distinctive structural features that distinguish it from related compounds:

  • The presence of a 5α,6α-epoxide in the B-ring, which is a reactive functional group that can interact with various biological targets

  • A cholestane-type sterol backbone that provides structural rigidity

  • Multiple hydroxyl groups that enhance water solubility and potential for hydrogen bonding with biological receptors

The epoxide ring is particularly significant as it adds chemical reactivity and contributes to the unique properties and potential biological activities of this compound. The oxirane (epoxy) group consists of an oxygen atom bonded to two adjacent carbon atoms through single covalent bonds, forming a three-membered ring that is highly strained and therefore reactive .

Natural Sources and Isolation

Marine Origin

Gibberoepoxysterol was isolated from the Formosan soft coral Sinularia gibberosa Tixier-Durivault, collected from marine environments. This discovery adds to the growing body of bioactive compounds identified from marine invertebrates, which have become recognized as rich sources of structurally diverse natural products with potential pharmaceutical applications .

Isolation and Purification

The isolation of gibberoepoxysterol involves a multi-step process that can be summarized as follows:

  • Collection and preparation of the biological material (Sinularia gibberosa)

  • Extraction with ethanol to create a crude extract

  • Fractionation of the ethanol extract to obtain a dichloromethane-soluble fraction

  • Further purification using various chromatographic techniques to isolate the pure compound

This isolation process is similar to methods used for related steroids, which typically involve solvent extraction followed by chromatographic purification techniques such as high-performance liquid chromatography (HPLC).

Potential Biological ActivitySignificance
Apoptosis agonistMay induce programmed cell death in abnormal cells
AntineoplasticPotential cancer treatment applications
Anti-inflammatoryMay reduce inflammation through various mechanisms
ImmunosuppressantPossible applications in autoimmune disorders
Respiratory analepticPotential to stimulate respiratory function
Anti-hypercholesterolemicMay help reduce cholesterol levels

These predicted activities are based on the analysis of related compounds and require further investigation specifically for gibberoepoxysterol .

Research Significance and Future Directions

Contribution to Marine Natural Products Chemistry

The discovery of gibberoepoxysterol is significant because it represents one of the first cholestane-type sterols possessing a 5α,6α-epoxide in the B-ring isolated from marine sources . This finding contributes to our understanding of the chemical diversity of marine invertebrates and highlights the potential of marine organisms as sources of novel bioactive compounds.

Challenges and Future Research Needs

Despite the promising properties of gibberoepoxysterol, several challenges and research needs remain:

  • More comprehensive studies on its biological activities and mechanisms of action

  • Investigation of structure-activity relationships to optimize its therapeutic potential

  • Development of efficient synthetic routes to produce the compound in larger quantities

  • Preclinical and clinical studies to assess safety and efficacy for potential therapeutic applications

  • Exploration of potential synergistic effects with other bioactive compounds

Comparative Analysis with Related Compounds

Gibberoepoxysterol was isolated alongside other polyoxygenated sterols from Sinularia gibberosa, including gibberoketosterols B and C, and the previously known gibberoketosterol . These compounds form a family of structurally related steroids with potential biological activities.

CompoundDistinctive Structural FeatureNotable Biological Activity
Gibberoepoxysterol5α,6α-epoxide in the B-ringCytotoxicity toward cancer cell lines
GibberoketosterolKetone groupSignificant inhibition against pro-inflammatory proteins
Gibberoketosterol B22,24(28)-conjugated diene in side chainFound to be inactive against pro-inflammatory proteins
Gibberoketosterol C22,24(28)-conjugated diene in side chainNot specifically reported

This comparison highlights the structural diversity within this family of compounds and the potential influence of specific structural features on biological activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator